Hopeachinol B
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Overview
Description
Hopeachinol B is a naturally occurring oligostilbenoid compound isolated from the stem bark of the plant Hopea chinensis. It belongs to the family of resveratrol aneuploids and is known for its potent immunosuppressive properties . This compound has garnered significant interest in the scientific community due to its unique chemical structure and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hopeachinol B involves complex organic reactions. While specific synthetic routes are not widely documented, it is generally understood that the compound can be synthesized through oxidative coupling reactions of resveratrol monomers. These reactions typically require the presence of catalysts and specific reaction conditions to ensure the formation of the desired oligostilbenoid structure .
Industrial Production Methods
Industrial production of this compound is not well-established due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is extracted from natural sources, specifically the stem bark of Hopea chinensis. The extraction process involves solvent extraction followed by purification techniques such as chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Hopeachinol B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially modifying its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced derivatives .
Scientific Research Applications
Hopeachinol B has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of oligostilbenoids and their chemical properties.
Biology: this compound has been shown to possess immunosuppressive properties, making it a valuable compound for studying immune system modulation.
Medicine: The compound’s potential therapeutic applications include its use as an immunosuppressive agent in the treatment of autoimmune diseases and organ transplantation.
Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
The mechanism of action of Hopeachinol B involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in the immune response, thereby exerting its immunosuppressive effects. The compound’s molecular targets include key signaling molecules and receptors that regulate immune cell function .
Comparison with Similar Compounds
Hopeachinol B is unique among oligostilbenoids due to its specific chemical structure and potent biological activity. Similar compounds include:
Alpha-Viniferin: Another resveratrol trimer with similar immunosuppressive properties.
Caraphenol A: A stilbenoid with comparable chemical structure but different biological activities.
Viniferol D: An oligostilbenoid with distinct structural features and bioactivities.
These compounds share structural similarities with this compound but differ in their specific functional groups and biological effects, highlighting the uniqueness of this compound in terms of its chemical and biological properties.
Properties
Molecular Formula |
C35H24O9 |
---|---|
Molecular Weight |
588.6 g/mol |
IUPAC Name |
(2R,3R,17S,18S)-7,12,14,22-tetrahydroxy-3,18-bis(4-hydroxyphenyl)-4,19-dioxahexacyclo[15.6.1.12,5.011,16.020,24.09,25]pentacosa-1(24),5,7,9(25),11(16),12,14,20,22-nonaen-10-one |
InChI |
InChI=1S/C35H24O9/c36-17-5-1-15(2-6-17)34-31-22-9-19(38)12-25(41)28(22)33(42)24-11-21(40)14-27-30(24)32(23-10-20(39)13-26(43-34)29(23)31)35(44-27)16-3-7-18(37)8-4-16/h1-14,31-32,34-41H/t31-,32+,34+,35-/m0/s1 |
InChI Key |
OZWFDBXWNRQTDC-LSHZFYPFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H]3C4=C5[C@@H]([C@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C(C(=CC(=C7)O)O)C(=O)C8=C3C(=CC(=C8)O)O2)O |
Canonical SMILES |
C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C(C(=CC(=C7)O)O)C(=O)C8=C3C(=CC(=C8)O)O2)O |
Origin of Product |
United States |
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